(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one
Overview
Description
(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes an oxazole ring, nitro group, and phenoxypropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with 5-nitro-2-(3-phenoxypropoxy)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxypropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Valacyclovir Related Compound G: A compound with a similar structural motif used in pharmaceuticals.
Metoclopramide Related Compound D: Another compound with a similar functional group used in medicinal chemistry.
Uniqueness
What sets (4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-18-7-5-8-19(15-18)25-27-23(26(29)34-25)17-20-16-21(28(30)31)11-12-24(20)33-14-6-13-32-22-9-3-2-4-10-22/h2-5,7-12,15-17H,6,13-14H2,1H3/b23-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLRXNCHWIWWIH-HAVVHWLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCCCOC4=CC=CC=C4)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCCCOC4=CC=CC=C4)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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